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molecular formula C8H8N2O3 B8810694 6-Aminobenzo[D][1,3]dioxole-5-carboxamide CAS No. 53216-40-3

6-Aminobenzo[D][1,3]dioxole-5-carboxamide

Cat. No. B8810694
M. Wt: 180.16 g/mol
InChI Key: YOGCNGJTTWLVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479499B1

Procedure details

The mixture of 4,5-methylenedioxy-2-nitrobenzaldehyde (12) (1.0 g, 5.1 mmol) and Cornforth reagent (CrO3-pyridine-water) (40 ml) was stirred under reflux for 4 h, and then evaporated. The solid was dissolved in water, and acidified with 10% HCl. The acidified solution was extracted with EtOAc, and dried over MgSO4. After evaporation, the solid was treated as described for the preparation of 10 to afford 16 (0.7 g) as brown powder; MS m/z 180 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([CH:9]=2)[CH:7]=[O:8])[O:2]1.O=[Cr](=O)(O[Cr](=O)([O-])=O)[O-].[NH+:24]1C=CC=CC=1.[NH+]1C=CC=CC=1>>[NH2:12][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:11][C:10]2=[CH:9][C:6]=1[C:7]([NH2:24])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1OC2=CC(=C(C=O)C=C2O1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O=[Cr]([O-])(O[Cr](=O)([O-])=O)=O.[NH+]1=CC=CC=C1.[NH+]2=CC=CC=C2

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The acidified solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation
ADDITION
Type
ADDITION
Details
the solid was treated
CUSTOM
Type
CUSTOM
Details
as described for the preparation of 10

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C2C(=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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